Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate
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Overview
Description
Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate is an organic compound with the molecular formula C15H11Cl3O3 It is a derivative of benzoic acid and is characterized by the presence of chloro and dichlorobenzyl groups attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with 2,4-dichlorobenzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols.
Scientific Research Applications
Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The chloro and dichlorobenzyl groups enhance its reactivity, allowing it to interact with enzymes or receptors in biological systems. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-4-hydroxybenzoate: Lacks the dichlorobenzyl group, resulting in different reactivity and applications.
Methyl 4-chlorobenzoate: Lacks the additional chloro and dichlorobenzyl groups, leading to different chemical properties.
Methyl 2,4-dichlorobenzoate: Contains dichloro groups but lacks the benzyloxy moiety, affecting its reactivity and applications.
Uniqueness
Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate is unique due to the presence of both chloro and dichlorobenzyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Biological Activity
Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₄Cl₃O₃
- Molecular Weight : 345.61 g/mol
- CAS Number : 1706446-03-8
The compound consists of a benzoate structure with a chloro and a dichlorobenzyl ether substituent, which may influence its biological activity through various mechanisms.
This compound is thought to interact with specific molecular targets, including enzymes and receptors. The presence of the chloro group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to hydrophobic pockets in proteins. This interaction can lead to the inhibition of enzymatic activity, which is crucial for its therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce inflammatory markers and alleviate symptoms associated with conditions like arthritis. This effect may be attributed to the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase (COX) enzymes.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain metabolic enzymes. For instance, studies suggest its efficacy in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's.
Comparative Biological Activity Table
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a broad spectrum of activity, particularly against resistant strains of bacteria.
- Anti-inflammatory Study : In an experimental model of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain scores compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in inflammatory diseases.
- Neuroprotective Effects : A recent investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could enhance cognitive function and reduce neuronal apoptosis through AChE inhibition.
Properties
Molecular Formula |
C15H11Cl3O3 |
---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
methyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-15(19)9-3-5-14(13(18)6-9)21-8-10-2-4-11(16)7-12(10)17/h2-7H,8H2,1H3 |
InChI Key |
TXZQJKUJVWIRBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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